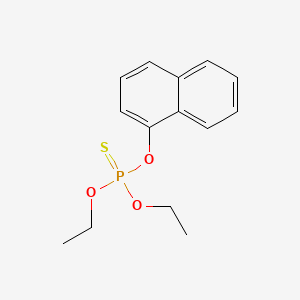

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester

Description

This structural modification confers distinct chemical and biological properties compared to non-thioated analogs.

Properties

CAS No. |

74536-89-3 |

|---|---|

Molecular Formula |

C14H17O3PS |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

diethoxy-naphthalen-1-yloxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H17O3PS/c1-3-15-18(19,16-4-2)17-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |

InChI Key |

HOTVSSOAGYGLKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester typically involves the esterification of phosphorothioic acid with diethyl alcohol and 1-naphthol. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

Phosphorothioic acid+Diethyl alcohol+1-Naphthol→Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and solvents may also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the phosphorothioate group to a phosphate group.

Reduction: The compound can be reduced to form phosphorothioates with different substituents.

Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate esters, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its effects on biological systems, particularly its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is widely used as a pesticide and insecticide in agricultural practices.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-Diethyl O-1-naphthalenyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphorus pesticides.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Phosphorothioic Acid, O,O-Diethyl O-[4-(Methylthio)phenyl] Ester (CAS 2329)

- Molecular Formula : C₁₁H₁₅O₃PS₂

- Key Features: Contains a 4-(methylthio)phenyl group instead of 1-naphthalenyl.

- Applications : Likely used as a pesticide intermediate. Higher solubility in polar solvents compared to the naphthalenyl derivative due to reduced aromatic bulk .

b. Phosphorothioic Acid, O,O-Diethyl O-[p-(Methylsulfonyl)phenyl] Ester (CAS 2331)

- Molecular Formula : C₁₁H₁₅O₅PS₂

- Key Features : Features a p-(methylsulfonyl)phenyl group, introducing strong electron-withdrawing sulfonyl groups. This increases oxidative stability and may reduce mammalian toxicity compared to alkylthio-substituted analogs .

c. Pyridafenthion (Phosphorothioic Acid, O,O-Diethyl O-(1,6-Dihydro-6-oxo-1-phenyl-3-pyridazinyl) Ester; CAS 119-12-0)

- Molecular Formula : C₁₄H₁₇N₂O₄PS

- Key Features : Incorporates a pyridazinyl heterocycle, enhancing systemic activity in plants. The heterocyclic structure improves photostability and bioavailability compared to purely aromatic phosphorothioates .

d. Phosphorochloridothioic Acid, O,O-Diethyl Ester (CAS 2524-04-1)

- Molecular Formula : C₄H₁₀ClO₂PS

- Key Features : A chlorinated precursor with high reactivity, serving as an intermediate in synthesizing phosphorothioates. The absence of an aryl group reduces environmental persistence but increases acute toxicity .

e. Diethyl 1-Naphthylmethylphosphonate (CAS not specified)

- Molecular Formula : C₁₅H₁₉O₃P

- Key Features : A phosphonate (C-P bond) rather than a phosphorothioate. The 1-naphthylmethyl group increases hydrophobicity, but the lack of sulfur reduces insecticidal activity. Used primarily as a ligand or catalyst in organic synthesis .

Comparative Data Table

Key Research Findings

- Substituent Effects : Bulky aryl groups (e.g., 1-naphthalenyl) enhance lipophilicity and environmental persistence but may reduce biodegradability compared to phenyl or heterocyclic analogs .

- Toxicity Profile : Chlorothiophosphates (e.g., CAS 2524-04-1) exhibit higher acute toxicity due to reactivity, while sulfonyl- or heterocyclic-substituted phosphorothioates show reduced mammalian toxicity .

- Solubility : The Handbook of Aqueous Solubility Data () indicates that methylthio- or sulfonyl-substituted phosphorothioates have moderate water solubility (10–100 mg/L), whereas naphthalenyl derivatives are likely less soluble (<10 mg/L) due to increased hydrophobicity.

Biological Activity

Phosphorothioic acid, O,O-diethyl O-1-naphthalenyl ester, commonly known as fenitrothion, is an organophosphate compound primarily used as an insecticide and acaricide. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Fenitrothion acts as a cholinesterase inhibitor , disrupting the normal function of the enzyme acetylcholinesterase (AChE). AChE is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. When inhibited, acetylcholine accumulates, leading to overstimulation of cholinergic receptors. This results in various physiological effects, including:

- Neuromuscular symptoms : Muscle twitching, spasms, and paralysis.

- Autonomic symptoms : Excessive salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory distress.

The compound's toxicity is dose-dependent, with acute exposure leading to rapid onset of symptoms that can escalate to severe health crises or death if not treated promptly.

Toxicity and Safety Data

The toxicity of fenitrothion has been extensively studied across various species. Below is a summary of key toxicity data:

| Study Type | Test Species | LD50 (mg/kg) | Effects Observed |

|---|---|---|---|

| Acute Oral Toxicity | Rats | 100-200 | Neuromuscular signs, respiratory distress |

| Subacute Toxicity | Mice | 50-100 | Weight loss, behavioral changes |

| Chronic Exposure | Dogs | 10-20 | Liver damage, neurological deficits |

| Phytotoxicity | Various plants | >1% (concentration) | Wilting, yellowing, stunted growth |

Case Study 1: Human Exposure

A notable case involved a group of agricultural workers who experienced acute poisoning after accidental exposure to fenitrothion during pesticide application. Symptoms included muscle spasms and respiratory failure. Immediate treatment with atropine and pralidoxime was required to reverse the effects of cholinergic crisis.

Case Study 2: Environmental Impact

Research conducted on the effects of fenitrothion on non-target species revealed significant impacts on bird populations. A study assessed the sub-lethal effects on avian species exposed to fenitrothion-laden environments. Results indicated decreased reproductive success and altered behavior patterns in affected populations.

Regulatory Status

Fenitrothion is subject to regulatory scrutiny due to its potential health hazards. Many countries have imposed restrictions or bans on its use in agricultural settings. For instance:

- The European Union has classified fenitrothion as a hazardous substance due to its acute toxicity and potential environmental impact.

- In the United States, the Environmental Protection Agency (EPA) monitors its use closely and requires specific safety measures for handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.